
Tepoxalin
Overview
Description
Tepoxalin (C₂₀H₂₀ClN₃O₃) is a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes critical in the arachidonic acid pathway. Initially developed as a nonsteroidal anti-inflammatory drug (NSAID) for veterinary and human use, it exhibits potent anti-inflammatory, analgesic, and antipyretic properties with a favorable gastrointestinal (GI) safety profile . Unlike traditional NSAIDs (e.g., naproxen, ibuprofen), which competitively inhibit COX, this compound acts as a noncompetitive inhibitor of COX (IC₅₀ = 0.1 μM for COX; IC₅₀ = 4 μM for peroxidase) and also suppresses 5-LOX (IC₅₀ = 0.15 μM) . This dual inhibition reduces the production of prostaglandins (PGs) and leukotrienes (LTs), mitigating inflammation while minimizing GI ulceration (UD₅₀ = 173 mg/kg in rats vs. 3.5 mg/kg anti-inflammatory ED₅₀) .
It selectively kills cancer cells overexpressing the multidrug resistance protein ABCB1 (P-glycoprotein), a mechanism distinct from its anti-inflammatory activity . This compound’s metabolite, RWJ20142, lacks cell permeability and ABCB1-mediated cytotoxicity, underscoring the parent drug’s unique structure-activity relationship .
Preparation Methods
Tepoxalin can be synthesized through several methods. One common synthetic route involves the reaction of 4-chlorobenzaldehyde with 4-methoxyphenylhydrazine to form a hydrazone intermediate. Industrial production methods often involve optimizing reaction conditions to ensure high yield and purity, including controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
Pharmacodynamics
Tepoxalin is a dual cyclooxygenase/5-lipoxygenase inhibitor with anti-inflammatory activity . Oral administration of 10 mg this compound / kg bodyweight results in inhibition of prostaglandin and leukotriene synthesis .
Pharmacokinetics
This compound is rapidly absorbed after oral administration in dogs, with a Tmax of approximately 2 hours . Absorption of this compound is facilitated via administration to dogs in a fed state . this compound is extensively converted to its acid metabolite . The tasteless tablets, marketed as Zubrin, have a half-life of 120 minutes in the plasma, whereas the entire metabolite has a half-life of 13 hours .
Drug interactions
This compound may decrease the excretion rate of Aclidinium, which could result in a higher serum level .
Scientific Research Applications
Veterinary Medicine Applications
1. Osteoarthritis Treatment
Tepoxalin is commonly prescribed for managing pain and inflammation associated with osteoarthritis in dogs. A study showed that it effectively reduces swelling and improves mobility in affected animals. The pharmacological profile of this compound indicates that it inhibits both COX-1 and COX-2 enzymes, leading to decreased production of pro-inflammatory mediators such as prostaglandins and leukotrienes .
2. Atopic Dermatitis
In a randomized, double-blinded study involving dogs with atopic dermatitis, this compound demonstrated significant efficacy in reducing pruritus (itchiness) and skin lesions. The results indicated that 36% of dogs experienced a greater than 50% reduction in pruritus scores after treatment with this compound compared to only 25% with placebo . This highlights its potential as a therapeutic option for dermatological conditions.
3. Gastrointestinal Disorders
Research indicates that this compound may also play a role in managing gastric lesions in dogs. In an in vivo study, it was found to significantly decrease leukotriene B4 concentrations, which are associated with inflammation and tissue damage in the gastric mucosa . This suggests its utility in treating gastrointestinal inflammatory conditions.
Ophthalmic Applications
Recent developments have focused on the formulation of this compound for ophthalmic use. An innovative approach involves creating aqueous ophthalmic microemulsions that allow for topical administration to the eye. This formulation aims to enhance the bioavailability of this compound at the ocular site, potentially providing relief from inflammatory eye conditions .
Case Study 1: Canine Osteoarthritis
A clinical trial assessed the effectiveness of this compound in dogs diagnosed with osteoarthritis. Owners reported significant improvements in their pets' activity levels and reductions in pain after a treatment regimen involving daily administration of this compound over four weeks. Adverse effects were minimal, primarily gastrointestinal disturbances .
Case Study 2: Atopic Dermatitis Management
In another study involving thirty dogs with atopic dermatitis, this compound was administered for four weeks. The results showed a statistically significant reduction in pruritus and skin lesion severity compared to placebo, demonstrating its effectiveness as an anti-inflammatory agent in dermatological applications .
Pharmacokinetics and Safety Profile
This compound has a half-life of approximately 120 minutes in plasma, allowing for once-daily dosing in veterinary applications. Its safety profile is generally favorable; however, some studies have reported transient increases in liver enzyme activities and serum creatinine levels during prolonged use . Monitoring is recommended to mitigate potential adverse effects.
Comparative Efficacy
The following table summarizes key findings from studies comparing the efficacy of this compound with other NSAIDs:
Mechanism of Action
Tepoxalin exerts its effects by inhibiting both cyclooxygenase and lipoxygenase enzymes. This dual inhibition suppresses the biosynthesis of prostaglandins and leukotrienes, which are mediators of inflammation and pain . By blocking these pathways, this compound reduces inflammation and provides analgesic effects. The molecular targets include cyclooxygenase-2 and 5-lipoxygenase enzymes .
Comparison with Similar Compounds
Dual COX/5-LOX Inhibitors
Key Findings :
- This compound’s noncompetitive COX inhibition distinguishes it from licofelone and other competitive NSAIDs, reducing rebound inflammation risks .
- Unlike licofelone, this compound’s anticancer activity is ABCB1-dependent , unrelated to COX/5-LOX inhibition .
Conventional NSAIDs
Compound | COX Selectivity | Anticancer Activity | GI Toxicity |
---|---|---|---|
This compound | Dual (COX-1/2) | ABCB1-mediated | Low |
Celecoxib | COX-2 selective | COX-2-dependent | Moderate |
Naproxen | COX-1/2 | None reported | High |
Key Findings :
- In ABCB1-overexpressing cancer cells, this compound’s cytotoxicity is 10-fold more potent than celecoxib, which relies solely on COX-2 inhibition .
- This compound’s GI safety (UD₅₀ = 173 mg/kg) surpasses naproxen (UD₅₀ ~ 30 mg/kg) due to reduced PG suppression .
ABCB1-Targeting Anticancer Agents
Key Findings :
- This contrasts with tariquidar, which blocks ABCB1 to reverse drug resistance .
- Combining this compound with ABCB1 inhibitors (e.g., zosuquidar) reduces efficacy, suggesting a novel ABCB1-mediated pathway distinct from transporter inhibition .
Metabolic and Structural Comparisons
Biological Activity
Tepoxalin is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic, anti-inflammatory, and antipyretic properties. Its pharmacological profile has been primarily evaluated in veterinary medicine, particularly in dogs and horses. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and case studies highlighting its effects.
This compound operates as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in the synthesis of prostaglandins and leukotrienes, respectively. It primarily inhibits COX-1 and COX-2 enzymes, leading to reduced production of pro-inflammatory mediators.
Key Findings:
- COX Inhibition : this compound shows strong inhibitory activity against COX-1, with its main metabolite RWJ-20142 being responsible for this effect. However, it does not significantly inhibit COX-2 or 5-lipoxygenase in equine models .
- Prostaglandin Synthesis : In canine studies, this compound significantly decreased levels of prostaglandin E2 (PGE2) and leukotriene B4 (LTB4) in synovial fluid and blood samples from osteoarthritic dogs .
Pharmacokinetics
The pharmacokinetic profile of this compound varies based on the species and administration method. In horses, oral administration resulted in rapid hydrolytic conversion to RWJ-20142, with notable differences observed between fasting and fed states . In dogs, a study showed that continuous administration led to measurable effects on renal function and serum biochemistry .
Parameter | Horses | Dogs |
---|---|---|
Administration | Oral (10 mg/kg) | Oral (10 mg/kg daily) |
Metabolite | RWJ-20142 | RWJ-20142 |
Half-life | Not specified | Not specified |
Excretion | Urinary | Urinary |
Study 1: Effects on Kidney Function in Dogs
A study evaluated the acute and chronic effects of this compound on kidney function in dogs. Over a four-week period, one dog experienced acute deterioration in kidney function, indicated by increased serum creatinine levels. Gastrointestinal issues were also noted in some cases .
Study 2: In Vivo Effects on Osteoarthritic Dogs
In a randomized crossover study involving osteoarthritic dogs, this compound significantly reduced LTB4 and TxB2 concentrations over ten days. This suggests its efficacy in managing inflammatory conditions associated with arthritis .
Study 3: this compound's Impact on Cancer Cells
In vitro studies have indicated that this compound can induce cell death in certain cancer cell lines by inhibiting 5-lipoxygenase activity. This suggests potential therapeutic applications beyond its anti-inflammatory use .
Safety Profile
While this compound is generally well-tolerated, adverse effects have been documented:
Q & A
Q. Basic: What are the primary biochemical targets of Tepoxalin, and how do they contribute to its anti-inflammatory effects?
This compound is a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid pathway. It noncompetitively inhibits COX (IC₅₀ = 0.1 μM) and competitively inhibits 5-LOX (IC₅₀ = 4 μM), reducing prostaglandin (PG) and leukotriene (LT) production . This dual mechanism broadens its anti-inflammatory effects compared to selective COX inhibitors, as it suppresses both pro-inflammatory prostaglandins (e.g., PGE₂) and leukotrienes (e.g., LTB₄), which drive chronic inflammation and pain .
Q. Advanced: How can researchers resolve contradictions in reported IC₅₀ values for this compound’s enzyme inhibition across studies?
Discrepancies in IC₅₀ values (e.g., COX inhibition ranging from 0.1 μM to higher values) may arise from differences in experimental conditions:
- Assay systems : Cell-free vs. whole-blood assays (e.g., serum components metabolize this compound to RWJ20142, reducing active concentrations) .
- Species specificity : Variability in drug metabolism between rodents, canines, and humans .
- Heme availability : this compound’s peroxidase (PO) inhibition is heme-dependent, which may alter results in heme-depleted assays .
Methodological recommendation : Standardize assay conditions (e.g., serum-free media for in vitro studies) and validate findings using orthogonal methods like LC-MS for metabolite tracking .
Q. Basic: What experimental models are used to evaluate this compound’s efficacy in osteoarthritis (OA) research?
- Canine models : Postoperative OA studies measure force plate kinetics and pain scores, with this compound showing comparable efficacy to carprofen (ED₅₀ = 0.015 mg/kg for PGF₂α inhibition in dogs) .
- Rodent models : Adjuvant-induced arthritis in rats (ED₅₀ = 3.5 mg/kg) and acetic acid writhing tests in mice (ED₅₀ = 0.45 mg/kg) assess anti-inflammatory and analgesic effects .
Q. Advanced: What methodologies elucidate this compound’s ABCB1-mediated anticancer activity?
- CRISPR-Cas9 knockout : ABCB1 (MDR1) knockout in LS1034 colon cancer cells reverses this compound resistance, confirming ABCB1’s role .
- LC-MS pharmacokinetics : Quantify intracellular this compound levels to rule out transporter-mediated efflux confounding results .
- Synergy testing : Combine this compound with ABCB1 inhibitors (e.g., zosuquidar) to assess antagonism, suggesting ABCB1 activity is necessary but not sufficient for cytotoxicity .
Q. Basic: What assays quantify this compound’s impact on prostaglandin and leukotriene levels?
- ELISA : Measure serum PGE₂ and LTB₄ in preclinical models (e.g., dogs with OA show 60% PGE₂ reduction post-Tepoxalin vs. placebo) .
- Ex vivo blood assays : Use canine whole blood to compare COX/LOX inhibition across species .
- LC-MS/MS : Track this compound and its metabolite RWJ20142 to correlate pharmacokinetics with pharmacodynamics .
Q. Advanced: How does this compound’s metabolite RWJ20142 confound pharmacological interpretations?
RWJ20142, a carboxylic acid derivative, lacks cell permeability and ABCB1 inhibition, unlike this compound. Its formation in serum-containing assays (but not saline/acetonitrile) may underestimate this compound’s efficacy if not controlled . Recommendation : Use serum-free media for in vitro studies or measure metabolite ratios via LC-MS .
Q. Basic: What statistical frameworks analyze this compound’s efficacy in randomized trials?
- Linear mixed models : Assess longitudinal outcomes (e.g., force plate data in dogs over 6 weeks) while accounting for individual variability .
- Wilcoxon signed-rank test : Compare non-parametric pain scores pre- and post-treatment .
- Cronbach’s alpha (>0.7) : Validate questionnaire reliability in subjective pain assessments .
Q. Advanced: How can renal toxicity risks be mitigated in long-term this compound studies?
- Glomerular filtration rate (GFR) monitoring : Use iohexol clearance in dogs to detect subclinical nephrotoxicity .
- Exclusion criteria : Avoid concurrent angiotensin-converting enzyme (ACE) inhibitors or diuretics, which exacerbate renal perfusion issues .
- Dose stratification : In rats, doses <100 mg/kg p.o. avoid ulcerogenic effects, suggesting a safety threshold for chronic use .
Q. Basic: How do dual COX/LOX inhibitors differ from selective COX-2 inhibitors in experimental outcomes?
- PGE₂ suppression : this compound reduces postoperative PGE₂ levels by 50% in dogs vs. no significant change with carprofen (COX-2 selective) .
- Tissue healing : Dual inhibitors may delay bone metabolism (via LT suppression), but no adverse effects were observed in canine wound models .
Q. Advanced: What computational tools predict this compound’s off-target anticancer effects?
- PRISM Repurposing Dataset : Identifies ABCB1-high cancers (e.g., ovarian Kuramochi cells) as this compound-sensitive via genome-wide CRISPR screens .
- Bliss synergy scores : Quantify antagonism between this compound and ABCB1 inhibitors to validate target specificity .
- Molecular docking : Model this compound’s interaction with COX/LOX isoforms to refine dual-inhibition strategies .
Properties
IUPAC Name |
3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]-N-hydroxy-N-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c1-23(26)20(25)12-7-16-13-19(14-3-5-15(21)6-4-14)24(22-16)17-8-10-18(27-2)11-9-17/h3-6,8-11,13,26H,7,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKWNRUXCOIMFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCC1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057610 | |
Record name | Tepoxalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103475-41-8 | |
Record name | Tepoxalin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103475-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tepoxalin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103475418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tepoxalin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11466 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tepoxalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 103475-41-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TEPOXALIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZ4OX61974 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.